![molecular formula C9H14O3 B070270 trans-1,7-Dioxaspiro[5.5]undec-2-EN-5-OL CAS No. 191659-62-8](/img/structure/B70270.png)
trans-1,7-Dioxaspiro[5.5]undec-2-EN-5-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-1,7-Dioxaspiro[5.5]undec-2-EN-5-OL, also known as DOU, is a synthetic organic compound with a unique spirocyclic structure. DOU has been found to possess various biological activities, making it an attractive target for scientific research.
Mécanisme D'action
The exact mechanism of trans-1,7-Dioxaspiro[5.5]undec-2-EN-5-OL's biological activity is not fully understood, but it is thought to involve interactions with cellular proteins and enzymes. trans-1,7-Dioxaspiro[5.5]undec-2-EN-5-OL has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell division.
Effets Biochimiques Et Physiologiques
Trans-1,7-Dioxaspiro[5.5]undec-2-EN-5-OL has been found to have a range of biochemical and physiological effects, including the ability to induce DNA damage and inhibit the activity of certain enzymes. Additionally, trans-1,7-Dioxaspiro[5.5]undec-2-EN-5-OL has been shown to have antioxidant properties and may have potential as a neuroprotective agent.
Avantages Et Limitations Des Expériences En Laboratoire
Trans-1,7-Dioxaspiro[5.5]undec-2-EN-5-OL has several advantages for use in laboratory experiments, including its stability and ease of synthesis. However, its low solubility in water can make it challenging to work with in certain applications. Additionally, its potential toxicity and limited availability may pose challenges for some researchers.
Orientations Futures
There are several potential future directions for research on trans-1,7-Dioxaspiro[5.5]undec-2-EN-5-OL, including further investigation of its potential as a therapeutic agent for cancer and other diseases. Additionally, research could focus on optimizing the synthesis and purification of trans-1,7-Dioxaspiro[5.5]undec-2-EN-5-OL, as well as exploring its potential use as a fluorescent probe for detecting metal ions in biological systems.
Méthodes De Synthèse
Trans-1,7-Dioxaspiro[5.5]undec-2-EN-5-OL can be synthesized through a multistep process involving the condensation of an aldehyde with a ketone, followed by cyclization and reduction. The yield and purity of the final product can be optimized through careful selection of reagents and reaction conditions.
Applications De Recherche Scientifique
Trans-1,7-Dioxaspiro[5.5]undec-2-EN-5-OL has been studied for its potential use as a fluorescent probe for detecting metal ions, as well as for its antibacterial and antifungal properties. Additionally, trans-1,7-Dioxaspiro[5.5]undec-2-EN-5-OL has been investigated for its potential as a therapeutic agent for the treatment of cancer and other diseases.
Propriétés
Numéro CAS |
191659-62-8 |
|---|---|
Nom du produit |
trans-1,7-Dioxaspiro[5.5]undec-2-EN-5-OL |
Formule moléculaire |
C9H14O3 |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
(5S,6S)-1,7-dioxaspiro[5.5]undec-2-en-5-ol |
InChI |
InChI=1S/C9H14O3/c10-8-4-3-7-12-9(8)5-1-2-6-11-9/h3,7-8,10H,1-2,4-6H2/t8-,9-/m0/s1 |
Clé InChI |
ONXDQWOWICPGFW-IUCAKERBSA-N |
SMILES isomérique |
C1CCO[C@]2(C1)[C@H](CC=CO2)O |
SMILES |
C1CCOC2(C1)C(CC=CO2)O |
SMILES canonique |
C1CCOC2(C1)C(CC=CO2)O |
Synonymes |
1,7-Dioxaspiro5.5undec-2-en-5-ol, trans- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B70189.png)
![[2-[2-Bis(3,5-ditert-butylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-ditert-butylphenyl)phosphane](/img/structure/B70190.png)
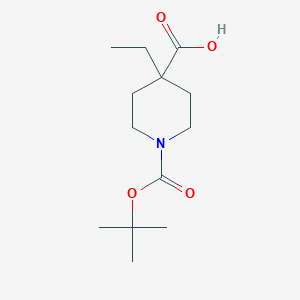
![2,6-Bis[[tert-butyl(diphenyl)silyl]oxy]anthracene-9,10-dione](/img/structure/B70194.png)
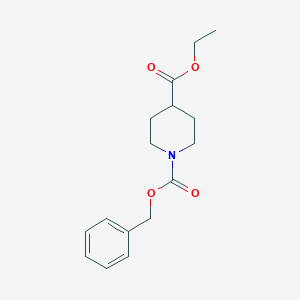
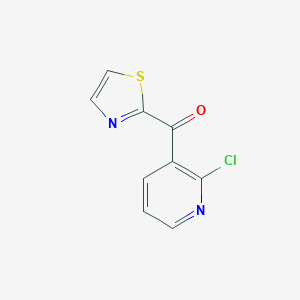
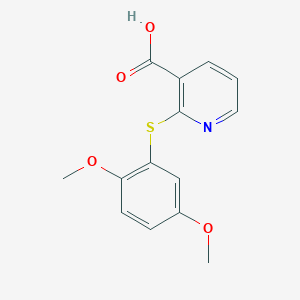
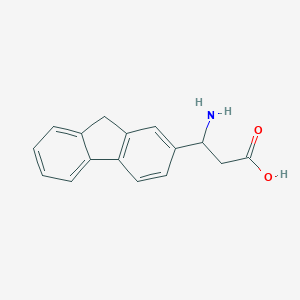
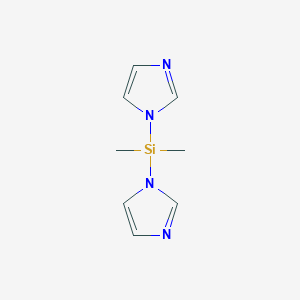
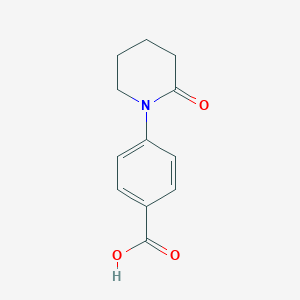
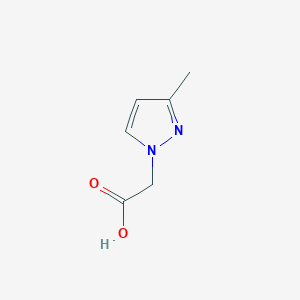
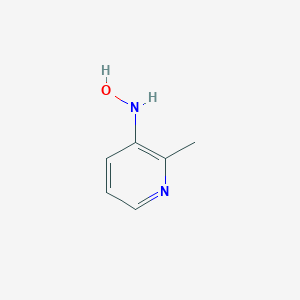
![Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.2]oct-5-en-2-yl-, rel-(9CI)](/img/structure/B70220.png)
